molecular formula C11H13ClF3NO2 B14051491 Ethyl (S)-4-(1-amino-2,2,2-trifluoroethyl)benzoate hcl

Ethyl (S)-4-(1-amino-2,2,2-trifluoroethyl)benzoate hcl

Cat. No.: B14051491
M. Wt: 283.67 g/mol
InChI Key: HXNPSGRBPUOURW-FVGYRXGTSA-N
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Description

Ethyl (S)-4-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride is a chemical compound with the molecular formula C11H13ClF3NO2. It is a derivative of benzoic acid and contains a trifluoromethyl group, which imparts unique chemical properties. This compound is primarily used in research and development within the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (S)-4-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the benzoic acid derivative.

    Introduction of Trifluoromethyl Group: A trifluoromethyl group is introduced to the benzoic acid derivative through a nucleophilic substitution reaction.

    Amination: The intermediate product undergoes amination to introduce the amino group.

    Esterification: The final step involves esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-4-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms with altered functional groups.

    Substitution: New compounds with substituted functional groups.

Scientific Research Applications

Ethyl (S)-4-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in biochemical assays and studies involving enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (S)-4-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to various biochemical effects. The compound’s effects are mediated through pathways involving enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (S)-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride
  • Methyl (S)-4-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride
  • Propyl (S)-4-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride

Uniqueness

Ethyl (S)-4-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride is unique due to its specific structural configuration and the presence of the trifluoromethyl group. This imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H13ClF3NO2

Molecular Weight

283.67 g/mol

IUPAC Name

ethyl 4-[(1S)-1-amino-2,2,2-trifluoroethyl]benzoate;hydrochloride

InChI

InChI=1S/C11H12F3NO2.ClH/c1-2-17-10(16)8-5-3-7(4-6-8)9(15)11(12,13)14;/h3-6,9H,2,15H2,1H3;1H/t9-;/m0./s1

InChI Key

HXNPSGRBPUOURW-FVGYRXGTSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)[C@@H](C(F)(F)F)N.Cl

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(C(F)(F)F)N.Cl

Origin of Product

United States

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